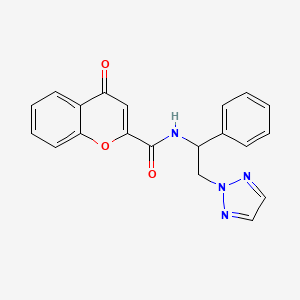
4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a compound containing an active methylene group. The resulting product is then subjected to cyclization to form the chromene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts, such as Lewis acids or bases, can help improve the yield and selectivity of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the chromene core can lead to the formation of quinones or hydroquinones.
Reduction: Reduction of the chromene ring can result in the formation of dihydrochromenes.
Substitution: Substitution reactions can introduce various functional groups, such as amino or hydroxyl groups, into the chromene structure.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core and triazole ring make it a versatile intermediate for the development of new pharmaceuticals and agrochemicals.
Biology: The biological activities of this compound have been studied extensively. It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for the treatment of various inflammatory and oxidative stress-related conditions.
Medicine: In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry: In the industry, this compound is used in the development of new materials and coatings. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.
作用機序
The mechanism by which 4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide exerts its effects involves multiple molecular targets and pathways. The chromene core interacts with various enzymes and receptors in the body, leading to the modulation of biological processes. The triazole ring, in particular, is known to bind to metal ions, which can influence the activity of metalloenzymes and other metal-dependent processes.
類似化合物との比較
Chromene Derivatives: Other chromene derivatives, such as 4-oxo-4H-chromene-2-carboxamide, share similar structural features but lack the triazole and phenyl groups.
Triazole Derivatives: Compounds like 1-phenyl-1H-1,2,3-triazole-4-carboxamide contain the triazole ring but do not have the chromene core.
Uniqueness: The combination of the chromene core, triazole ring, and phenyl group in 4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide gives it unique chemical and biological properties. This combination enhances its binding affinity to biological targets and improves its overall efficacy compared to similar compounds.
特性
IUPAC Name |
4-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-17-12-19(27-18-9-5-4-8-15(17)18)20(26)23-16(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYZBCGBWWBWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













